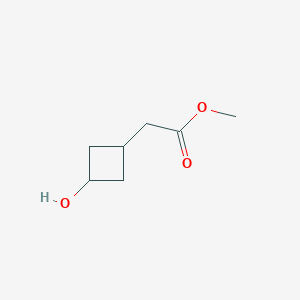
4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-amine, commonly referred to as DMPO, is a synthetic organic compound that is widely used for scientific research in laboratories. It has a variety of applications in biochemical and physiological studies, and is used to investigate the mechanism of action of many substances.
科学的研究の応用
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, certain derivatives showed potent activity against Gram-positive bacteria, as well as broad-spectrum antibacterial activities. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (L. H. Al-Wahaibi et al., 2021).
Anticancer Activity
Novel oxadiazole analogues have been synthesized and screened for their anticancer activities across a range of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. Specific analogues demonstrated significant sensitivity and growth inhibitory effects on these cell lines, highlighting the potential of 1,3,4-oxadiazole derivatives in anticancer research (M. Ahsan et al., 2014).
Synthesis and Characterization
Efficient synthesis methods for 1,3,4-oxadiazole derivatives have been developed, offering alternative routes to fully substituted derivatives. These methods highlight the versatility and potential for structural variation within the oxadiazole framework, which could be pivotal for the development of new materials or pharmaceuticals (A. Ramazani & A. Rezaei, 2010).
Electronic Structure and Activity
The electronic structures of new 1,3,4-oxadiazole derivatives have been studied, with molecular orbital calculations indicating electron delocalization across the ring. This structural characteristic could influence the biological and physical properties of these compounds, suggesting their utility in diverse scientific applications, including as potential antibacterial and antituberculostatic agents (F. Aydogan et al., 2002).
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-4-8(5-7(6)2)9-10(11)13-14-12-9/h3-5H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUUDZMTOBNFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)

![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)

